molecular formula C10H15N3O B2464249 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol CAS No. 756901-36-7

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol

Cat. No.: B2464249
CAS No.: 756901-36-7
M. Wt: 193.25
InChI Key: GUXSINLZIQQQCM-UHFFFAOYSA-N
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Description

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol , also known by its IUPAC name 6-(4-methyl-1-piperidinyl)-3-pyridazinylamine , is a chemical compound with the molecular formula C10H15N3O . It belongs to the class of pyridazinone derivatives and exhibits interesting pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves several steps, including cycloaddition reactions and condensation processes. For instance, one concise route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine. This approach provides efficient access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazinone ring fused with a piperidine moiety. The compound’s molecular weight is approximately 193.25 g/mol . The predicted density is 1.26 g/cm³ .


Physical and Chemical Properties Analysis

  • Storage : Keep in a dark place under an inert atmosphere at room temperature .

Scientific Research Applications

Medicinal Chemistry Applications

  • Acetylcholinesterase Inhibitors : Pyridazine analogues, including derivatives of 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol, have been investigated for their potential as acetylcholinesterase inhibitors. Such compounds could be significant in treating diseases like Alzheimer's (Contreras et al., 2001).

  • Histamine H3 Receptor Antagonists : Some pyridazin-3-one derivatives, related to this compound, have been identified as potent and selective histamine H3 receptor inverse agonists. These are being considered for treating attentional and cognitive disorders (Hudkins et al., 2011).

Molecular Structure and Synthesis

  • Structural Analysis and Synthesis : Studies on pyridazine derivatives, including 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, have revealed insights into their molecular structure and synthesis processes. These studies are crucial for developing new pharmacologically active compounds (Sallam et al., 2021).

Materials Science Applications

  • Corrosion Inhibition : Pyridazine derivatives have been evaluated for their effectiveness in inhibiting corrosion of materials like steel, which has implications in industrial and engineering applications (Mashuga et al., 2017).

Safety and Hazards

  • Precautionary Statements : Use appropriate protective equipment (P280) and avoid contact with eyes and skin (P305+P351+P338) .

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-6-13(7-5-8)9-2-3-10(14)12-11-9/h2-3,8H,4-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXSINLZIQQQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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